1-Isothiocyanato-1-methylcyclopentane
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Overview
Description
1-Isothiocyanato-1-methylcyclopentane is an organic compound with the molecular formula C₇H₁₁NS . It belongs to the class of isothiocyanates, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound features a cyclopentane ring substituted with an isothiocyanato group and a methyl group.
Preparation Methods
The synthesis of 1-Isothiocyanato-1-methylcyclopentane can be achieved through several methods:
One-Pot Process from Amines: This method involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with carbon disulfide (CS₂) under aqueous conditions.
Replacement Reaction: Another method involves the reaction of phenyl isothiocyanate with the corresponding amines in the presence of dimethylbenzene as a solvent.
Chemical Reactions Analysis
1-Isothiocyanato-1-methylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanato group can be substituted by nucleophiles, leading to the formation of thioureas and other derivatives.
Oxidation and Reduction:
Addition Reactions: The isothiocyanato group can participate in addition reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isothiocyanato-1-methylcyclopentane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and unsymmetrical thioureas.
Biology: Isothiocyanates, including this compound, are known for their chemoprotective activities against cancer.
Industry: It is used in the production of various organic compounds and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-Isothiocyanato-1-methylcyclopentane involves several molecular targets and pathways:
Induction of Cytoprotective Proteins: The compound induces the expression of cytoprotective proteins through the Keap1/Nrf2/ARE pathway.
Inhibition of Proinflammatory Responses: It inhibits proinflammatory responses through the NFκB pathway.
Induction of Cell Cycle Arrest and Apoptosis: The compound induces cell cycle arrest and apoptosis in cancer cells by affecting the function of transcription factors and gene expression networks.
Comparison with Similar Compounds
1-Isothiocyanato-1-methylcyclopentane can be compared with other similar isothiocyanates:
Sulforaphane: Derived from broccoli, sulforaphane is known for its potent chemoprotective effects and ability to induce cytoprotective enzymes.
Phenethyl Isothiocyanate (PEITC): Found in cruciferous vegetables, PEITC has been extensively studied for its anticancer properties.
Benzyl Isothiocyanate (BITC): Another well-studied isothiocyanate with significant chemoprotective activities.
This compound is unique due to its specific structure and the presence of a cyclopentane ring, which may confer distinct chemical and biological properties compared to other isothiocyanates.
Properties
CAS No. |
66205-39-8 |
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Molecular Formula |
C7H11NS |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
1-isothiocyanato-1-methylcyclopentane |
InChI |
InChI=1S/C7H11NS/c1-7(8-6-9)4-2-3-5-7/h2-5H2,1H3 |
InChI Key |
ICSNQKWYPQCKBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)N=C=S |
Origin of Product |
United States |
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